

Characterization Standards for Alisporivir Intermediate-1: A Comparative Guide

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Compound of Interest

Compound Name: *Alisporivir intermediate-1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization standards for a key hypothetical intermediate in the synthesis of Alisporivir, herein referred to as "**Alisporivir Intermediate-1**." Given that Alisporivir is a synthetic derivative of Cyclosporine A, this guide outlines the expected analytical standards and compares them against typical benchmarks for pharmaceutical intermediates of similar complexity. The data presented, while representative, is intended to serve as a robust framework for establishing quality control and ensuring the integrity of the drug substance.

Introduction to Alisporivir and its Synthesis

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor with potent antiviral activity, particularly against the Hepatitis C virus.[1][2] It is a derivative of the natural cyclic peptide, Cyclosporine A. The synthesis involves selective modification of the Cyclosporine A backbone to enhance its therapeutic properties while eliminating immunosuppressive effects.[3] [4] A critical step in this synthesis is the generation of a stable intermediate that can be reliably purified and characterized before proceeding to the final drug substance.

The synthesis of Alisporivir from Cyclosporine A can be conceptually broken down into several key stages, each yielding a distinct intermediate. "**Alisporivir Intermediate-1**" can be postulated as the product of the initial N-demethylation of a specific valine residue in the Cyclosporine A macrocycle, which is a prerequisite for the subsequent ethylation that characterizes the final Alisporivir molecule.

Comparative Analysis of Characterization Standards

The quality of a pharmaceutical intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The following tables outline the key characterization parameters for "**Alisporivir Intermediate-1**," with comparisons to standard requirements for pharmaceutical intermediates.

Table 1: Identity and Structural Characterization

Parameter	Method	Acceptance Criteria for Alisporivir Intermediate-1	Standard for Pharmaceutical Intermediates
Identity	HPLC-UV	Retention time matches that of a qualified reference standard ($\pm 2\%$).	Retention time consistent with reference standard.
Mass Spectrometry (MS)	Molecular ion $[M+H]^+$ corresponds to the theoretical mass (± 5 ppm).	Confirms molecular weight.	
1H and ^{13}C NMR	Spectral data consistent with the proposed structure.	Confirms chemical structure and rules out major isomers.	
Structure Elucidation	2D-NMR (COSY, HSQC)	Confirms connectivity and stereochemistry where applicable.	Required for novel or complex intermediates.
Polymorphism	XRD, DSC	Consistent crystalline form.	Important for solid intermediates to ensure consistent solubility and stability.

Table 2: Purity and Impurity Profile

Parameter	Method	Acceptance Criteria for Alisporivir Intermediate-1	Standard for Pharmaceutical Intermediates
Purity (Assay)	HPLC-UV	≥ 98.0%	Typically ≥ 95%, but API-dependent.
Related Substances	HPLC-UV/MS	Any single unknown impurity: ≤ 0.10%. Total impurities: ≤ 1.0%.	ICH Q3A/B guidelines apply. Limits depend on the stage of synthesis.
Residual Solvents	GC-HS	Conforms to ICH Q3C limits.	Conforms to ICH Q3C limits.
Water Content	Karl Fischer Titration	≤ 0.5%	Varies depending on the stability of the intermediate.
Inorganic Impurities	Residue on Ignition	≤ 0.1%	As per pharmacopeial standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Identity and Purity

- Column: C18, 4.6 x 150 mm, 3.5 μm
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient: 30% B to 90% B over 20 minutes

- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve 1 mg/mL in 50:50 Acetonitrile:Water.

Mass Spectrometry (MS) for Identity

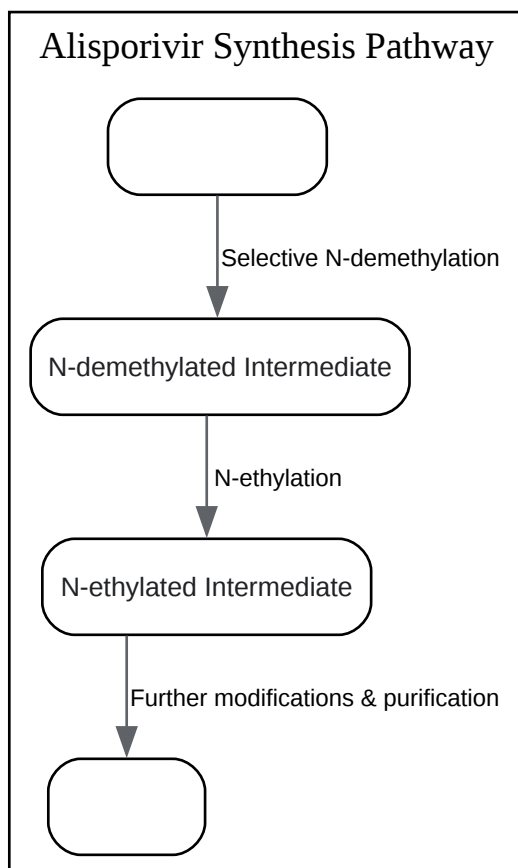
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap
- Scan Range: m/z 100-2000
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)
- Frequency: 400 MHz for ¹H, 100 MHz for ¹³C
- Pulse Programs: Standard acquisitions for ¹H, ¹³C, DEPT-135, COSY, and HSQC.
- Sample Concentration: ~10 mg/mL

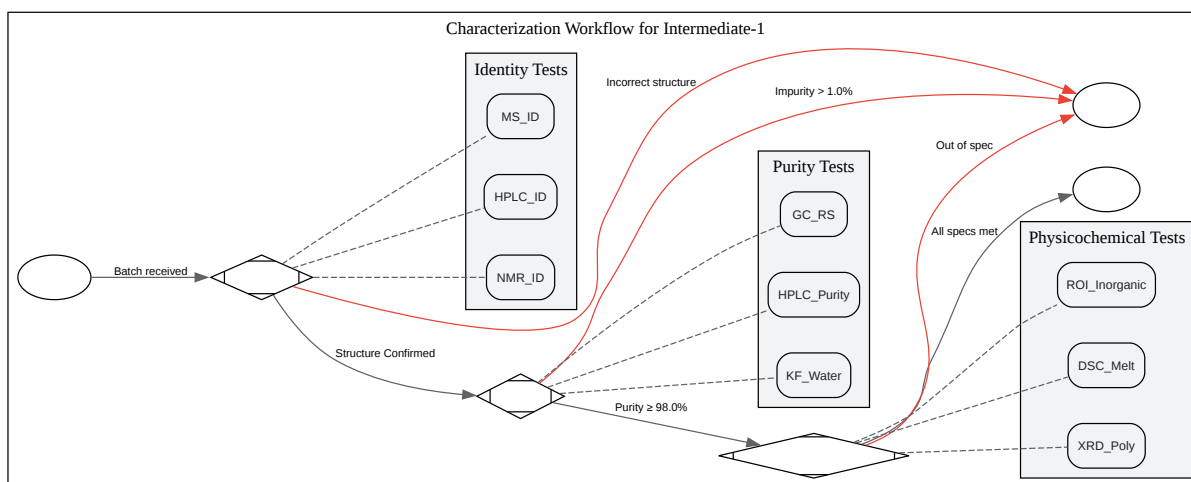
Visualization of Synthesis and Characterization Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis pathway of Alisporivir and a typical characterization workflow for an intermediate.



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Caption: Conceptual synthesis pathway of Alisporivir from Cyclosporine A.



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Caption: Experimental workflow for the characterization of **Alisporivir Intermediate-1**.

Conclusion

The characterization of "**Alisporivir Intermediate-1**" requires a multi-faceted analytical approach to ensure its identity, purity, and quality. By adhering to the stringent standards outlined in this guide, researchers and drug development professionals can establish a robust quality control framework. This, in turn, ensures the consistency and safety of the subsequent synthesis steps and the final Alisporivir drug substance. The provided protocols and workflows serve as a practical starting point for the development of a comprehensive characterization package for this and other complex pharmaceutical intermediates.

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